molecular formula C15H13ClN2O B12742389 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride CAS No. 109495-48-9

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride

Cat. No.: B12742389
CAS No.: 109495-48-9
M. Wt: 272.73 g/mol
InChI Key: HBHGKGHGFXDXKW-UHFFFAOYSA-M
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Description

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyridinium ring substituted with a methyl group and a phenyl-oxazole moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride typically involves the reaction of 4-pyridyl oxazole with methylating agents. One common method is the reaction of 4-pyridyl oxazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous solutions of nucleophiles at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium compounds with various functional groups.

Scientific Research Applications

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pyridinium ring and the oxazole moiety play crucial roles in binding to the target sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium p-toluenesulfonate
  • 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium tosylate

Uniqueness

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is unique due to its specific chloride ion, which can influence its solubility and reactivity compared to other similar compounds. The presence of the chloride ion makes it more suitable for certain chemical reactions and applications where chloride is a preferred leaving group or counterion.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

109495-48-9

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-(1-methylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride

InChI

InChI=1S/C15H13N2O.ClH/c1-17-9-7-13(8-10-17)15-16-11-14(18-15)12-5-3-2-4-6-12;/h2-11H,1H3;1H/q+1;/p-1

InChI Key

HBHGKGHGFXDXKW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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